molecular formula C8H6BBrO3 B11871566 (6-Bromobenzofuran-2-yl)boronic acid

(6-Bromobenzofuran-2-yl)boronic acid

Cat. No.: B11871566
M. Wt: 240.85 g/mol
InChI Key: DKRMBEIQVYZGSF-UHFFFAOYSA-N
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Description

(6-Bromobenzofuran-2-yl)boronic acid is an organic compound with the molecular formula C8H6BBrO3. It is a boronic acid derivative that contains a bromine atom attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromobenzofuran-2-yl)boronic acid typically involves the bromination of benzofuran followed by the introduction of the boronic acid group. One common method is the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting bromobenzofuran is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(6-Bromobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromobenzofuran-2-yl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-cancer and anti-viral properties.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of (6-Bromobenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chlorobenzofuran-2-yl)boronic acid
  • (6-Fluorobenzofuran-2-yl)boronic acid
  • (6-Iodobenzofuran-2-yl)boronic acid

Uniqueness

(6-Bromobenzofuran-2-yl)boronic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity in substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H6BBrO3

Molecular Weight

240.85 g/mol

IUPAC Name

(6-bromo-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C8H6BBrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H

InChI Key

DKRMBEIQVYZGSF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=C(C=C2)Br)(O)O

Origin of Product

United States

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